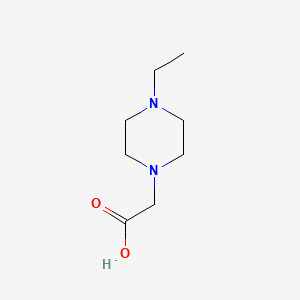

2-(4-Ethylpiperazin-1-yl)acetic acid

概要

説明

. It is characterized by the presence of an ethyl-substituted piperazine ring attached to an acetic acid moiety. This compound is known for its versatility and has been studied for its potential therapeutic and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)acetic acid typically involves the reaction of 4-ethylpiperazine with chloroacetic acid under controlled conditions. The reaction is carried out in an aqueous medium with the addition of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product, which is subsequently purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically isolated through large-scale crystallization or distillation processes .

化学反応の分析

Types of Reactions

2-(4-Ethylpiperazin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group or the piperazine ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperazine derivatives.

科学的研究の応用

2-(4-Ethylpiperazin-1-yl)acetic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

作用機序

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and metabolic pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, thereby affecting neuronal function and behavior .

類似化合物との比較

Similar Compounds

- 2-(4-Methylpiperazin-1-yl)acetic acid

- 2-(4-Phenylpiperazin-1-yl)acetic acid

- 2-(4-Benzylpiperazin-1-yl)acetic acid

Uniqueness

2-(4-Ethylpiperazin-1-yl)acetic acid is unique due to the presence of the ethyl group on the piperazine ring, which imparts distinct physicochemical properties and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific therapeutic applications .

生物活性

2-(4-Ethylpiperazin-1-yl)acetic acid is a compound that has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential as a drug candidate.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅N₂O₂. Its structure features a piperazine ring, which is known for enhancing the solubility and bioavailability of compounds.

Research indicates that this compound may exert its biological effects through various mechanisms:

- Inhibition of Prostaglandin Synthesis : The compound has been studied for its potential to inhibit microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in the inflammatory response. Inhibiting this enzyme can reduce the production of pro-inflammatory prostaglandins, which are implicated in various diseases, including cancer and arthritis .

- Cell Cycle Arrest and Apoptosis : Studies have shown that certain derivatives of similar compounds can induce cell cycle arrest in cancer cell lines, leading to increased apoptosis. This suggests that this compound may also have similar effects on tumor cells .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and related compounds. Below is a summary of key findings:

| Study | Compound Tested | Biological Activity | IC50 (μM) | Cell Line |

|---|---|---|---|---|

| Di Micco et al. (2018) | 2c (related compound) | mPGES-1 inhibition | Low micromolar range | A549 (lung cancer) |

| Giordano et al. (2018) | Various analogs | Induced apoptosis | Not specified | Various cancer lines |

Case Studies

Case studies involving this compound derivatives have shown promising results in preclinical models:

- Cancer Models : In vitro studies demonstrated that derivatives could inhibit cell proliferation in A549 lung cancer cells, suggesting potential for further development as anti-cancer agents.

- Inflammation Models : Compounds similar to this compound exhibited significant anti-inflammatory effects in animal models, reducing markers such as TNF-α and PGE2 by over 60% compared to controls .

Safety and Toxicology

Toxicological assessments are crucial for understanding the safety profile of any new compound. Preliminary studies on related compounds indicate low toxicity levels, with no significant adverse effects observed on liver and kidney functions at therapeutic doses .

特性

IUPAC Name |

2-(4-ethylpiperazin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-2-9-3-5-10(6-4-9)7-8(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUEHSFSWKSCHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390328 | |

| Record name | (4-ethylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672285-91-5 | |

| Record name | (4-ethylpiperazin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。